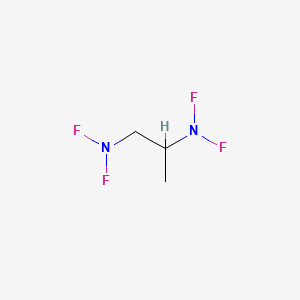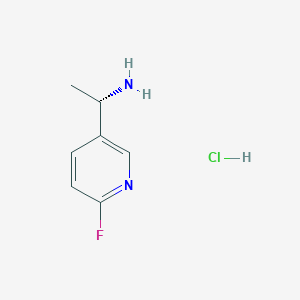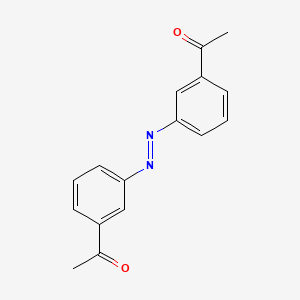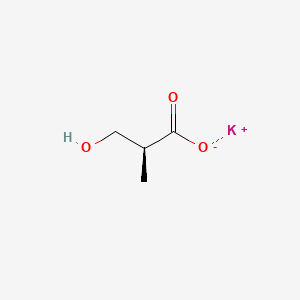
1,2-Difluoroaminopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Difluoroaminopropane is an organic compound with the molecular formula C₃H₆F₂N It is a fluorinated amine, characterized by the presence of two fluorine atoms attached to the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Difluoroaminopropane can be synthesized through several methods. One common approach involves the fluorination of aminopropane derivatives. For instance, the reaction of 1,2-diaminopropane with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) can yield this compound . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of fluorinating agents and the potential hazards associated with handling fluorinated compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Difluoroaminopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoroamino ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroamino ketones, while reduction can produce difluoroamines.
Applications De Recherche Scientifique
1,2-Difluoroaminopropane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds. Its unique reactivity makes it valuable in organic synthesis.
Biology: The compound’s fluorinated nature allows it to be used in the study of enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved bioavailability and metabolic stability.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and surfactants.
Mécanisme D'action
The mechanism by which 1,2-difluoroaminopropane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to unique biological activities. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1,1-Difluoroaminopropane
- 1,2-Difluorocyclopropane
- 1,2-Difluoroethane
Comparison: 1,2-Difluoroaminopropane is unique due to the positioning of the fluorine atoms on the carbon chain, which affects its reactivity and properties. Compared to 1,1-difluoroaminopropane, the 1,2-isomer has different steric and electronic effects, leading to distinct chemical behaviors. Similarly, 1,2-difluorocyclopropane and 1,2-difluoroethane have different structural frameworks, resulting in varied applications and reactivities.
Propriétés
Numéro CAS |
15403-25-5 |
|---|---|
Formule moléculaire |
C3H6F4N2 |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
1-N,1-N,2-N,2-N-tetrafluoropropane-1,2-diamine |
InChI |
InChI=1S/C3H6F4N2/c1-3(9(6)7)2-8(4)5/h3H,2H2,1H3 |
Clé InChI |
JQWPRTVHDKXTSU-UHFFFAOYSA-N |
SMILES canonique |
CC(CN(F)F)N(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(1,2-Diphenyl-1-propenyl)phenoxy]-N,N-dimethylethanamine (E/Z Mixture)](/img/structure/B15293634.png)
![3-[1-(3-methylbutyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B15293653.png)




![a-[3,4-Bis[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3-dithiane-2-methanol](/img/structure/B15293675.png)


![N-[(3beta,7alpha,12alpha)-7,12-Dihydroxy-24-oxo-3-(sulfooxy)chol-5-en-24-yl]glycine Disodium Salt](/img/structure/B15293694.png)

![1,3-Dihydrospiro[indene-2,2'-morpholine]](/img/structure/B15293699.png)

![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-cyano-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15293709.png)
